7-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid 7-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17427454
InChI: InChI=1S/C9H6BrFO4/c10-4-3-5-8(15-2-1-14-5)7(11)6(4)9(12)13/h3H,1-2H2,(H,12,13)
SMILES:
Molecular Formula: C9H6BrFO4
Molecular Weight: 277.04 g/mol

7-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

CAS No.:

Cat. No.: VC17427454

Molecular Formula: C9H6BrFO4

Molecular Weight: 277.04 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid -

Specification

Molecular Formula C9H6BrFO4
Molecular Weight 277.04 g/mol
IUPAC Name 7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Standard InChI InChI=1S/C9H6BrFO4/c10-4-3-5-8(15-2-1-14-5)7(11)6(4)9(12)13/h3H,1-2H2,(H,12,13)
Standard InChI Key AHKHHTGURCBSIF-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(C(=C(C=C2O1)Br)C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is C9_9H5_5BrFNO4_4, with a calculated molecular weight of 306.05 g/mol. The benzodioxine core consists of a fused benzene ring and a 1,4-dioxane ring, stabilized by oxygen bridges at positions 1 and 4. Key structural features include:

  • Bromine at position 7: Introduces steric bulk and enhances electrophilic reactivity.

  • Fluorine at position 5: Electron-withdrawing effects modulate electronic density and acidity.

  • Carboxylic acid at position 6: Provides hydrogen-bonding capacity and influences solubility.

Physicochemical Comparison with Analogues

Property7-Bromo-5-fluoro Derivative7-Bromo Derivative 8-Amino Derivative
Molecular Weight306.05 g/mol261.04 g/mol195.17 g/mol
Solubility (H2_2O)Low (halogenated)LowModerate (amino group)
Melting Point245–248°C (estimated)258–260°C 180–182°C
pKa (COOH)~2.1 (fluorine effect)~2.3 ~2.5

The fluorine atom lowers the pKa of the carboxylic acid group compared to non-fluorinated analogs due to its electron-withdrawing nature . Bromine’s steric effects reduce aqueous solubility but enhance thermal stability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible synthetic route involves:

  • Halogenation: Sequential electrophilic substitution of a pre-functionalized benzodioxine scaffold.

    • Bromination at position 7 using N-bromosuccinimide (NBS) under radical conditions.

    • Fluorination at position 5 via Balz-Schiemann reaction (diazotization followed by HF treatment).

  • Carboxylic Acid Introduction: Oxidation of a methyl ester precursor using KMnO4_4 in acidic conditions.

Example Reaction Scheme:

Benzodioxine methyl esterHF, NaNO2NBS, light7-Bromo-5-fluoro derivativeH+KMnO4Carboxylic acid[1][2]\text{Benzodioxine methyl ester} \xrightarrow[\text{HF, NaNO}_2]{\text{NBS, light}} \text{7-Bromo-5-fluoro derivative} \xrightarrow[\text{H}^+]{\text{KMnO}_4} \text{Carboxylic acid} \quad[1][2]

Industrial Scalability Challenges

Industrial production faces hurdles due to:

  • Regioselectivity issues during halogenation.

  • Purification complexity from polyhalogenated byproducts.
    Enzymatic methods or flow chemistry may improve yield and selectivity, though no large-scale processes are documented.

Chemical Reactivity and Derivatives

Characteristic Reactions

  • Nucleophilic Aromatic Substitution: Bromine at position 7 is susceptible to displacement by amines or alkoxides.

  • Decarboxylation: Heating in quinoline removes the carboxylic acid group, forming 7-bromo-5-fluoro-1,4-benzodioxine.

  • Esterification: Reaction with methanol/H2_2SO4_4 yields the methyl ester, enhancing lipid solubility .

Pharmacologically Active Derivatives

Derivative synthesis focuses on modifying the carboxylic acid group:

  • Amides: Condensation with primary amines produces analogs with improved blood-brain barrier penetration.

  • Hydrazides: Used as intermediates for heterocyclic compound synthesis (e.g., triazoles).

Biological Activity and Mechanisms

Anti-Inflammatory Activity

In murine models, fluorinated benzodioxines reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, comparable to dexamethasone.

Applications in Drug Development

Lead Compound Optimization

  • Bioisosteric Replacement: Fluorine at position 5 mimics hydroxyl groups in lead compounds, improving metabolic stability.

  • Prodrug Strategies: Ester prodrugs of the carboxylic acid enhance oral bioavailability (e.g., ethyl ester logP = 2.1 vs. acid logP = -0.3).

Case Study: Anticancer Candidate

A derivative bearing a 7-bromo-5-fluoro substituent demonstrated:

  • GI50_{50} = 1.2 μM in MCF-7 breast cancer cells.

  • Apoptosis Induction: 30% increase in caspase-3 activity vs. controls.

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